molecular formula C20H24N2O4 B4547465 N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

Cat. No.: B4547465
M. Wt: 356.4 g/mol
InChI Key: IPGVWEDVZKANET-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a nitrophenoxy group, a dimethylphenyl group, and a propanamide backbone

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13-10-11-16(14(2)12-13)15(3)21-19(23)20(4,5)26-18-9-7-6-8-17(18)22(24)25/h6-12,15H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVWEDVZKANET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C(C)(C)OC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The reaction of 2-nitrophenol with an appropriate alkyl halide to form 2-nitrophenoxyalkane.

    Amidation: The reaction of the resulting nitrophenoxyalkane with a suitable amine to form the final propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the dimethylphenyl group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-aminophenoxy)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-hydroxyphenoxy)propanamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is unique due to the presence of both a nitrophenoxy group and a dimethylphenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
Reactant of Route 2
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N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

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